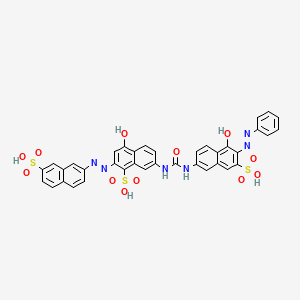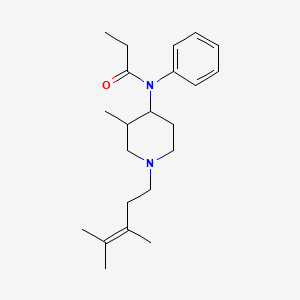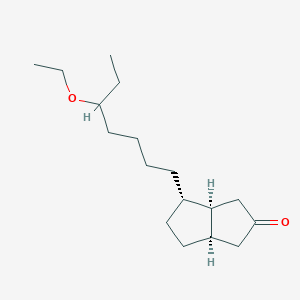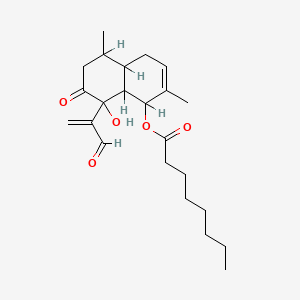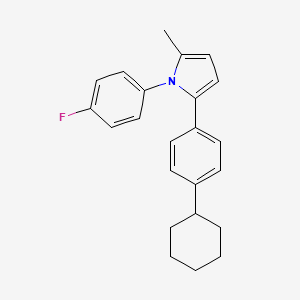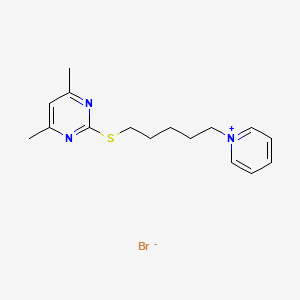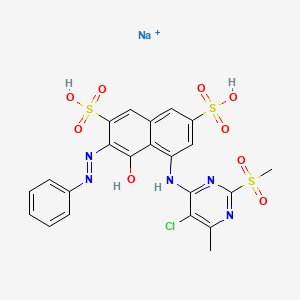
2-Octyldodecyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyldodecyl 2-ethylhexanoate is an ester compound with the molecular formula C28H56O2. It is commonly used in the cosmetic industry as an emollient due to its excellent skin conditioning properties. This compound is known for its ability to provide a smooth and silky feel to the skin, making it a popular ingredient in various skincare and cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyldodecyl 2-ethylhexanoate is synthesized through the esterification of 2-octyldodecanol with 2-ethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-octyldodecanol and 2-ethylhexanoic acid, are mixed in the presence of an acid catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the ester compound .
Chemical Reactions Analysis
Types of Reactions
2-Octyldodecyl 2-ethylhexanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of the ester bond in the presence of water or an acid/base catalyst .
Common Reagents and Conditions
Esterification: 2-octyldodecanol, 2-ethylhexanoic acid, acid catalyst (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), elevated temperature.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2-octyldodecanol and 2-ethylhexanoic acid.
Scientific Research Applications
2-Octyldodecyl 2-ethylhexanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a skin conditioning agent in various biological assays.
Medicine: Explored for its use in topical formulations for its emollient properties.
Industry: Widely used in the cosmetic industry as an ingredient in skincare products, lotions, and creams.
Mechanism of Action
The primary mechanism of action of 2-octyldodecyl 2-ethylhexanoate is its ability to act as an emollient. It forms a protective barrier on the skin’s surface, reducing water loss and providing a smooth and soft texture. The compound interacts with the lipid bilayer of the skin, enhancing its hydration and overall appearance .
Comparison with Similar Compounds
Similar Compounds
- Cetyl ethylhexanoate
- Isostearyl ethylhexanoate
- Cetearyl ethylhexanoate
Comparison
2-Octyldodecyl 2-ethylhexanoate is unique due to its specific molecular structure, which provides a distinct balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient in cosmetic formulations. Compared to similar compounds, it offers a lighter and less greasy feel, making it suitable for a wide range of skincare products .
Properties
CAS No. |
69275-04-3 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-octyldodecyl 2-ethylhexanoate |
InChI |
InChI=1S/C28H56O2/c1-5-9-12-14-16-17-19-21-23-26(22-20-18-15-13-10-6-2)25-30-28(29)27(8-4)24-11-7-3/h26-27H,5-25H2,1-4H3 |
InChI Key |
ITPJXPXPEXDRLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



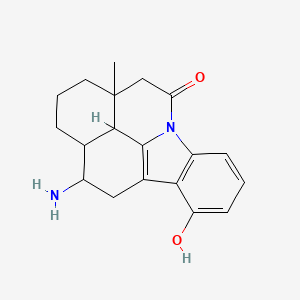
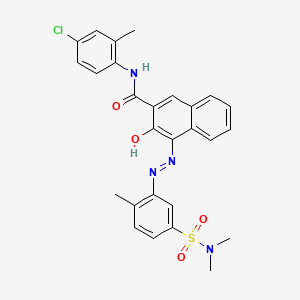
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)

